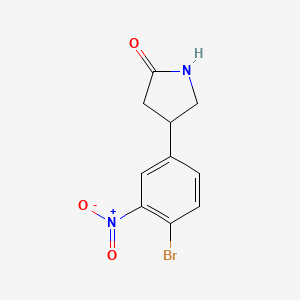
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrN2O3 It is a derivative of pyrrolidinone, featuring a bromine and nitro group attached to a phenyl ring
Métodos De Preparación
The synthesis of 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 4-(4-bromo-3-aminophenyl)pyrrolidin-2-one .
Aplicaciones Científicas De Investigación
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of bromine and nitro substituents on biological activity, aiding in the understanding of structure-activity relationships.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex chemical entities, facilitating the exploration of new chemical reactions and pathways.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its bromine and nitro groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar compounds to 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one include:
4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one: Differing only in the position of the nitro group, this compound may exhibit different reactivity and biological activity.
1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one: This isomer has the bromine and nitro groups in different positions, which can affect its chemical properties and applications.
4-(4-Nitrophenyl)pyrrolidin-2-one: Lacking the bromine substituent, this compound provides insights into the role of the bromine atom in the activity and reactivity of the molecule.
Propiedades
Fórmula molecular |
C10H9BrN2O3 |
|---|---|
Peso molecular |
285.09 g/mol |
Nombre IUPAC |
4-(4-bromo-3-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-2-1-6(3-9(8)13(15)16)7-4-10(14)12-5-7/h1-3,7H,4-5H2,(H,12,14) |
Clave InChI |
BVZXHEKNPBPJJG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


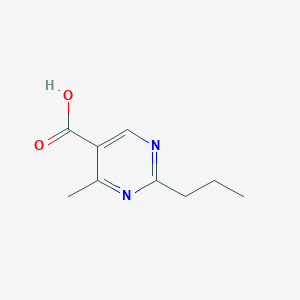
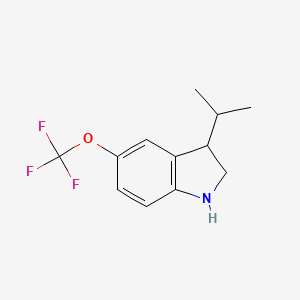

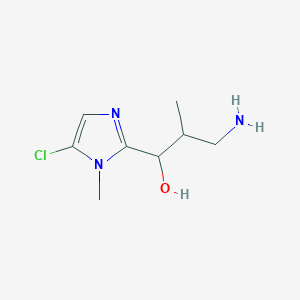
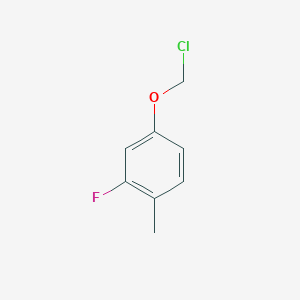


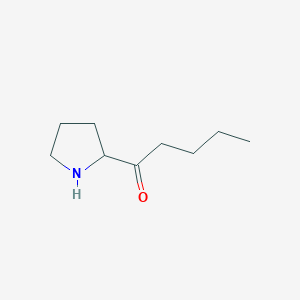

![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)


